molecular formula C9H17NO3 B15275505 Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Cat. No.: B15275505
M. Wt: 187.24 g/mol
InChI Key: OQUPZTYVRPLLSC-UHFFFAOYSA-N
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Description

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is a chemical compound with the molecular formula C9H17NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.

Major Products

    Oxidation: 2-(6,6-dimethylmorpholin-2-yl)acetic acid

    Reduction: 2-(6,6-dimethylmorpholin-2-yl)ethanol

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The morpholine ring may interact with protein targets, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,4-dimethylmorpholin-2-yl)acetate
  • Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
  • Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate

Uniqueness

Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(6,6-dimethylmorpholin-2-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-9(2)6-10-5-7(13-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3

InChI Key

OQUPZTYVRPLLSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)CC(=O)OC)C

Origin of Product

United States

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